molecular formula C7H13Cl2N3 B134685 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 157327-45-2

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B134685
CAS No.: 157327-45-2
M. Wt: 210.1 g/mol
InChI Key: ABBAYPXCQSWDQG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have shown antiproliferative activity against cancer cell lines , suggesting potential targets within cellular proliferation pathways.

Mode of Action

It has been suggested that similar compounds can induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death .

Biochemical Pathways

The compound’s interaction with its targets likely affects multiple biochemical pathways. The induction of PARP-1 cleavage and activation of caspase 9 suggest involvement in apoptosis pathways . The reduction in PCNA levels indicates potential effects on DNA replication and cell cycle progression .

Result of Action

The compound’s action results in a decrease in cellular proliferation and an increase in cell death, as evidenced by its antiproliferative activity against cancer cell lines . This is likely due to its effects on apoptosis and cell cycle progression pathways .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. It’s worth noting that similar compounds have been identified as potent pH indicators, suggesting that changes in environmental pH could potentially influence their activity .

Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . This interaction leads to the cleavage of PARP-1, which is a crucial step in the apoptotic cascade. Additionally, 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride activates caspase 9, an initiator enzyme in apoptosis, and induces the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy .

Cellular Effects

The effects of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with cell proliferation . This reduction in PCNA levels indicates that the compound can inhibit cell proliferation, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with PARP-1 results in its cleavage, which is a critical step in the induction of apoptosis . Additionally, the activation of caspase 9 by this compound further promotes the apoptotic process. These molecular interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PARP-1 and caspase 9 suggests its involvement in pathways related to DNA repair and apoptosis . These interactions can influence the overall metabolic state of the cell, leading to changes in energy production and utilization.

Transport and Distribution

Within cells and tissues, 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with target biomolecules, thereby influencing its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, which is then converted to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine . Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBAYPXCQSWDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CNCCC2=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671944
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-45-2
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
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